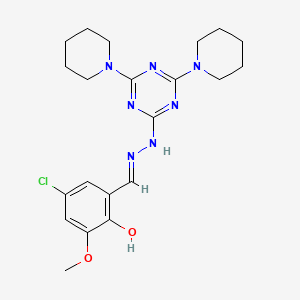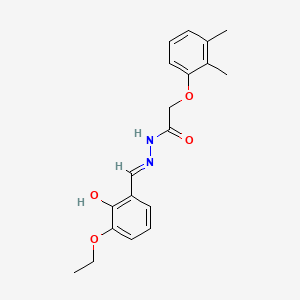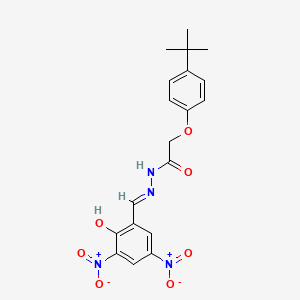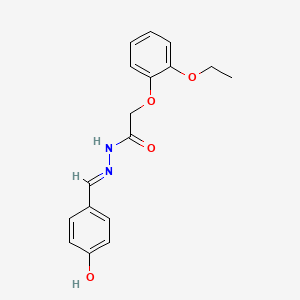![molecular formula C20H18FN3O3 B1189727 N'-[(E)-(3-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B1189727.png)
N'-[(E)-(3-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including anticancer and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple stepsThe reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
作用机制
The mechanism of action of N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes such as VEGFR-2, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
相似化合物的比较
Similar Compounds
- N’-(3-fluorobenzylidene)benzohydrazide
- N’-(3-fluorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- 2-((6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N’-(3-fluorobenzylidene)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(3-fluorobenzylidene)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide exhibits unique structural features that contribute to its distinct biological activities. The presence of the quinoline core and the specific arrangement of functional groups enhance its ability to interact with molecular targets and exert its effects .
This compound’s unique properties make it a promising candidate for further research and development in various scientific fields.
属性
分子式 |
C20H18FN3O3 |
|---|---|
分子量 |
367.4g/mol |
IUPAC 名称 |
N-[(E)-(3-fluorophenyl)methylideneamino]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-2-10-24-16-9-4-3-8-15(16)18(25)17(20(24)27)19(26)23-22-12-13-6-5-7-14(21)11-13/h3-9,11-12,25H,2,10H2,1H3,(H,23,26)/b22-12+ |
InChI 键 |
ZEBYZWRKUOZSLS-WSDLNYQXSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


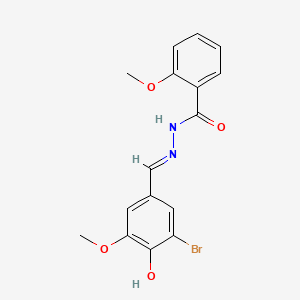
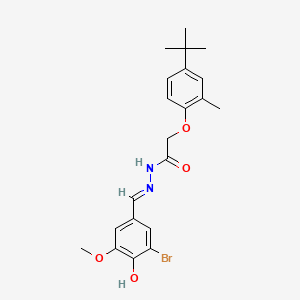
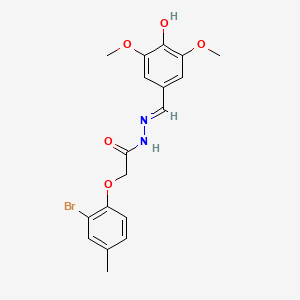
![6-Bromo-2-[(E)-[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzo[de]isoquinoline-1,3-dione](/img/new.no-structure.jpg)
![2-([1,1'-biphenyl]-4-yloxy)-N'-{3-ethoxy-4-hydroxy-5-nitrobenzylidene}acetohydrazide](/img/structure/B1189653.png)
